molecular formula C17H14N4O4S B3457077 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea

Cat. No.: B3457077
M. Wt: 370.4 g/mol
InChI Key: LFDYGVNBMPGSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key properties include:

  • Molecular Formula: C₁₇H₁₃N₄O₄S
  • Molecular Weight: 393.38 g/mol
  • The thiadiazole ring enhances metabolic stability and π-π stacking interactions .

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-23-12-5-3-11(4-6-12)18-16(22)19-17-21-20-15(26-17)10-2-7-13-14(8-10)25-9-24-13/h2-8H,9H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDYGVNBMPGSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.

Biochemical Pathways

The inhibition of GSK-3β can affect several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Therefore, the inhibition of GSK-3β can potentially impact these cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which GSK-3β is involved. Potential effects could include altered cell signaling, changes in cell growth and metabolism, and induction of apoptosis.

Biological Activity

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea is a compound that integrates a thiadiazole moiety with a benzodioxole and a methoxyphenyl group. This unique structure suggests potential biological activities that are of interest in pharmaceutical research. This article reviews the biological activity of this compound based on recent studies, focusing on its antitumor, antibacterial, and antifungal properties.

  • Molecular Formula : C14_{14}H12_{12}N4_{4}O3_{3}S
  • Molecular Weight : 300.34 g/mol
  • CAS Number : Not specifically listed but related compounds have been cataloged under various identifiers.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, compounds containing thiadiazole rings have shown broad-spectrum antitumor activity against various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the cytotoxic effects of several thiadiazole derivatives against multiple cancer cell lines including:

  • Mia PaCa-2 (pancreatic cancer)
  • RKO (colorectal cancer)
  • LoVo (colon cancer)

Results indicated that certain derivatives exhibited GI50_{50} values ranging from 15 μM to 30 μM, suggesting effective inhibition of tumor cell growth. The structure-activity relationship (SAR) analysis pointed to the importance of the benzodioxole substituent in enhancing antitumor activity .

CompoundCell LineGI50_{50} (μM)
AMia PaCa-225.1
BRKO21.5
CLoVo28.7

Antibacterial Activity

Thiadiazole derivatives have also been reported to possess antibacterial properties. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Case Study: Antibacterial Testing

In a recent study, several thiadiazole derivatives were tested against common bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for selected compounds indicated potent antibacterial activity:

CompoundBacteriaMIC (μg/mL)
DStaphylococcus aureus0.03
EEscherichia coli0.06

These findings suggest that this compound may exhibit similar antibacterial properties due to its structural features .

Antifungal Activity

The antifungal potential of thiadiazole derivatives has also been explored. In vitro studies have shown effectiveness against fungi such as Candida albicans.

Case Study: Antifungal Evaluation

A series of thiadiazole compounds were screened for antifungal activity using the disk diffusion method against Candida albicans and other fungal strains:

CompoundFungiZone of Inhibition (mm)
FCandida albicans15
GAspergillus niger12

These results indicate promising antifungal activity that warrants further investigation into the mechanisms involved .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

Compounds with modifications to the thiadiazole substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituent on Thiadiazole Urea Group Molecular Weight (g/mol) Key Properties/Activity Source
Target Compound 5-(1,3-Benzodioxol-5-yl) 4-Methoxyphenyl 393.38 Structural basis for comparisons
N-[5-(3-Pyridyl)-1,3,4-thiadiazol-2-yl]-N'-aroyl urea 5-(3-Pyridyl) Aroyl ~350–400 (varies) Antimicrobial activity
L785-0019 5-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl} 4-Methoxyphenyl 440.50 Higher molecular weight due to quinoxaline moiety
Tebuthiuron 5-(1,1-Dimethylethyl) N,N'-Dimethyl ~228.30 Herbicidal activity

Key Observations :

  • Electron-Donating vs.

Urea Group Modifications

The 4-methoxyphenylurea moiety is a recurring pharmacophore in bioactive compounds:

Compound Name Urea Group Modification Activity/Application Source
Target Compound N'-(4-Methoxyphenyl) Not specified
N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea 5-Nitrothiazole Crystallography study
Chlorbromuron N-Methoxy-N-methyl Herbicidal

Key Observations :

  • Hydrogen Bonding : The 4-methoxyphenyl group in the target compound may enhance hydrogen-bonding interactions compared to nitro () or methylated () derivatives.
  • Bioactivity : Chlorbromuron’s herbicidal activity highlights how urea modifications direct functional outcomes.

Discussion

  • Structural Determinants of Activity : The target compound’s benzodioxole group may confer improved metabolic stability compared to alkylthio derivatives (e.g., compounds 5e–5m in ).
  • Therapeutic Potential: While direct data is unavailable, the prevalence of 4-methoxyphenylurea in anticonvulsant () and antimicrobial () compounds suggests possible dual functionality.
  • Synthesis Considerations : Schemes in (e.g., aryl-substituted thiadiazole synthesis) could guide the target compound’s scalable production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.